

Introduction: The Strategic Importance of Di-protected Chiral Piperidines in Drug Discovery

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Compound of Interest

Compound Name: *(R)-3-N-Boc-Amino-1-Cbz-piperidine*

Cat. No.: B1524303

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Chiral 3-aminopiperidine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, such as Alogliptin.[1][2] The precise stereochemistry at the C-3 position is paramount, as different enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[3] The compound of interest, **(R)-3-N-Boc-Amino-1-Cbz-piperidine** (CAS No. not broadly assigned, structure below), is a key synthetic intermediate where both nitrogen atoms are orthogonally protected. The Boc (tert-butyloxycarbonyl) group on the exocyclic amine and the Cbz (carboxybenzyl) group on the ring nitrogen allow for selective deprotection and subsequent derivatization, providing chemists with precise control over the synthetic pathway.

This guide provides a comprehensive overview for researchers and drug development professionals on sourcing this specific building block. We will analyze its direct commercial availability, discuss the more common strategy of procuring its mono-protected precursors, and establish a rigorous framework for quality control and validation upon receipt.

Part 1: Commercial Landscape and Sourcing Strategy

A direct search for commercially available **(R)-3-N-Boc-Amino-1-Cbz-piperidine** reveals that it is a specialty chemical not typically stocked in large quantities by major catalog vendors. Its availability is often limited to custom synthesis providers or specialized chemical

manufacturers. The more practical and common approach for a research or process development lab is the procurement of one of its immediate mono-protected precursors, followed by a straightforward, high-yielding protection step.

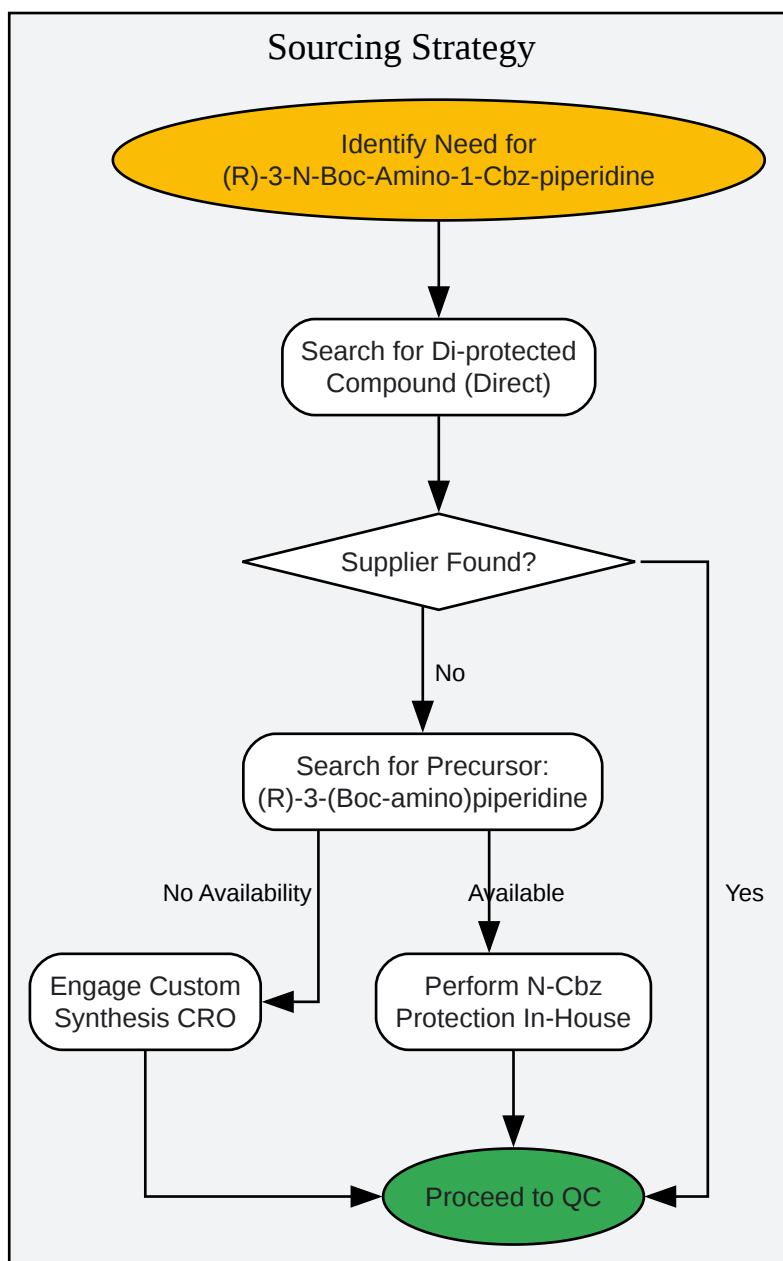
The two most relevant and widely available precursors are:

- (R)-3-(Boc-amino)piperidine (CAS: 309956-78-3): The ring nitrogen is a free secondary amine, ready for Cbz-protection.^{[4][5]}
- (R)-3-Amino-1-Cbz-piperidine: The exocyclic amine is free, ready for Boc-protection.

Of these, (R)-3-(Boc-amino)piperidine is arguably the more common commercial starting point.

Sourcing & Qualification Workflow

The following diagram illustrates the logical workflow for acquiring and validating the target compound or its key precursor.



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Caption: Logical workflow for sourcing the target molecule.

Table 1: Representative Commercial Suppliers of (R)-3-(Boc-amino)piperidine (CAS 309956-78-3)

Supplier	Typical Purity	Notes
Sigma-Aldrich (Merck)	≥97%	A common choice for research-grade quantities.[5]
Thermo Fisher Scientific	98%	Available under the Thermo Scientific Chemicals brand.[6]
Various Online Marketplaces	98-99%	Platforms like ChemicalBook list multiple suppliers, often manufacturers.[4]
Specialty CROs/CMOs	>99% (by request)	Can provide larger quantities and detailed analytical packages.

Part 2: Technical Specifications and In-House Quality Control

Regardless of the sourcing route, rigorous analytical validation is non-negotiable to ensure the material's identity, purity, and, most critically, its enantiomeric integrity. A failure to do so can jeopardize weeks of synthetic work and lead to misleading biological data.

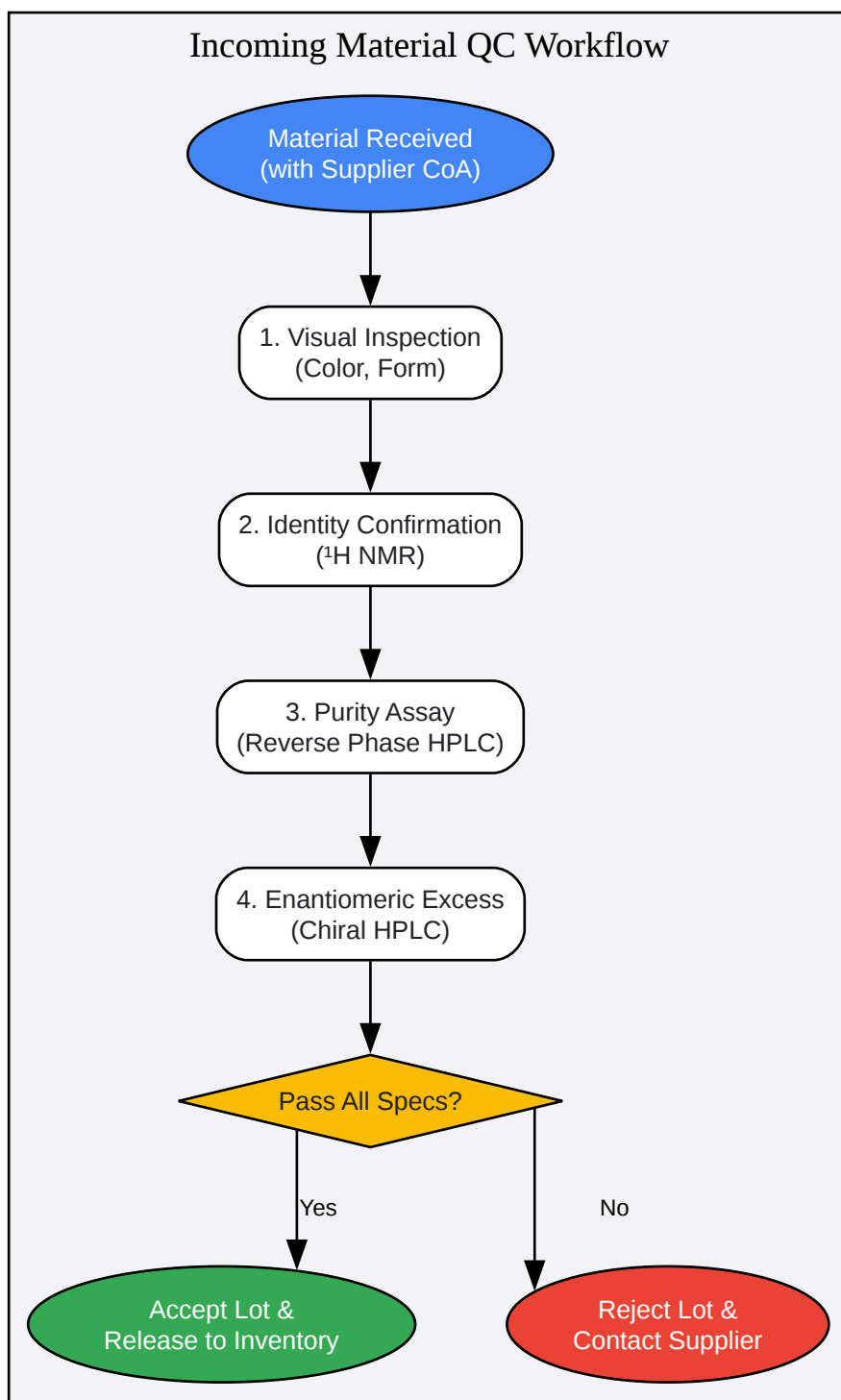
Table 2: Typical Certificate of Analysis (CoA) Specifications

Parameter	Specification	Method	Rationale
Appearance	White to off-white solid	Visual	Provides a first-pass check against gross contamination or degradation. [1]
Identity (¹ H NMR)	Conforms to structure	¹ H NMR Spectroscopy	Confirms the chemical structure and absence of significant structural impurities.
Chemical Purity	≥98.0%	HPLC or GC	Quantifies the percentage of the desired compound relative to achiral impurities. [6]
Enantiomeric Excess (ee)	≥99.0%	Chiral HPLC	The most critical parameter; confirms the stereochemical purity. [7]
Mass Identity	Conforms to MW (200.28 for mono-Boc)	Mass Spectrometry	Confirms the molecular weight of the compound.
Melting Point	116-121 °C (for mono-Boc)	Melting Point Apparatus	A physical constant that is a good indicator of purity. [5]

The Self-Validating QC System

A trustworthy QC protocol relies on orthogonal methods—each technique should independently corroborate the others. For instance, the high purity value from HPLC should be supported by a clean NMR spectrum with correct integrations and a sharp melting point range.

Quality Control Process Flow



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